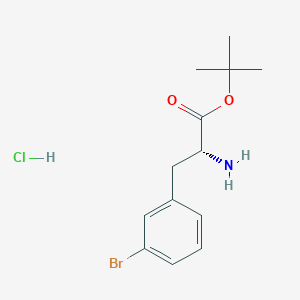
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound. It is a derivative of phenylalanine, an amino acid . The compound is a white to off-white powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 294.58 . The compound is stored at room temperature .Applications De Recherche Scientifique
1. Synthesis and Characterization
- The compound has been used in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes. This process involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give a hydrochloride, which is then used to obtain enantiomerically pure hydrochloride and free amine (Jankowski, Schaumann, Wicha, Zarecki, & Adiwidjaja, 1999).
2. Application in Antimicrobial Agents
- Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. These include the synthesis of substituted phenyl azetidines with demonstrated antimicrobial activity (Doraswamy & Ramana, 2013).
3. Ligand Use in Asymmetric Reactions
- The compound has been utilized in carbohydrate-derived aminoalcohol ligands to promote the asymmetric Reformatsky reaction, achieving moderate selectivities for the β-hydroxyester product (Emmerson, Hems, & Davis, 2005).
4. Role in Neuroexcitant Synthesis
- It played a key role in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
5. Catalysis and Stereochemistry
- Research has been conducted on its application in stereoselective hydrogenation processes and the investigation of reaction mechanisms involving tert-butylphenols (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
6. Structural and Conformational Studies
- Investigations into the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a related compound, have provided insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
7. Biosynthesis Applications
- The compound has been used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of atorvastatin and rosuvastatin, highlighting its relevance in pharmaceutical manufacturing (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
8. Metabolic and Toxicological Analysis
- Tertiary-butanol, a related compound, has been studied for its toxicological profile, providing insights into the metabolic pathways and potential health impacts of similar compounds (Mcgregor, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQPVFSXMBCAM-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

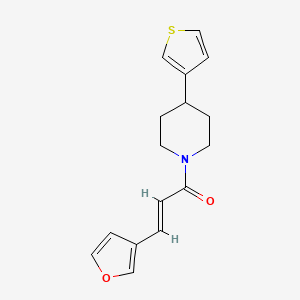
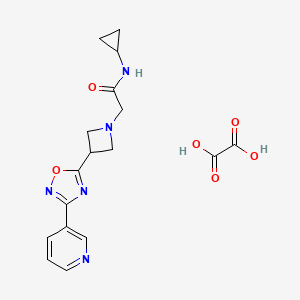

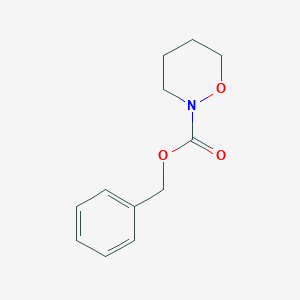
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
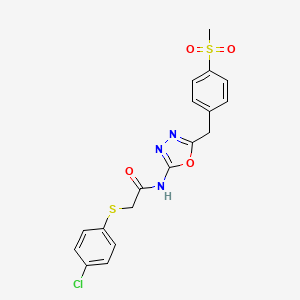
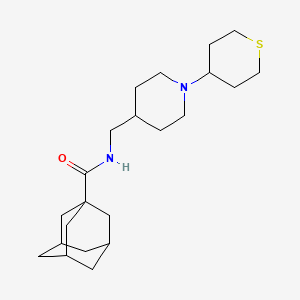
![N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2955848.png)

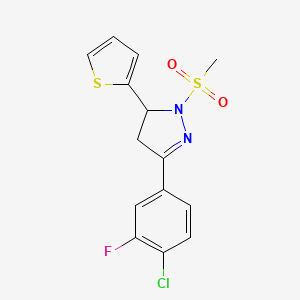
![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)


![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)